Dehydrocorybulbine

Beschreibung

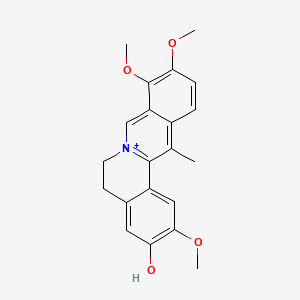

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,9,10-trimethoxy-13-methyl-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-12-14-5-6-18(24-2)21(26-4)16(14)11-22-8-7-13-9-17(23)19(25-3)10-15(13)20(12)22/h5-6,9-11H,7-8H2,1-4H3/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWCVASCMRTXXRY-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=C(C2=C[N+]3=C1C4=CC(=C(C=C4CC3)O)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22NO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301045755 | |

| Record name | Dehydrocorybulbine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301045755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Dehydrocorybulbine: Origin, Natural Sources, and Mechanisms of Action

An In-depth Technical Guide for Researchers and Drug Development Professionals

Dehydrocorybulbine (DHCB) is a protoberberine alkaloid that has garnered significant scientific interest for its analgesic properties. This document provides a comprehensive overview of its natural origins, methods for its isolation and characterization, and its primary mechanism of action.

Origin and Natural Sources

This compound is a naturally occurring compound found predominantly in plants of the genus Corydalis, a member of the poppy family (Papaveraceae). The primary species from which DHCB has been isolated and studied are:

-

Corydalis yanhusuo (Yan Hu Suo): This flowering herbal plant, which grows in Siberia, Northern China, and Japan, is the most well-documented source of DHCB.[1][2] The tuber of C. yanhusuo is a traditional Chinese medicine used for centuries to alleviate various types of pain.[1][3][4] Modern phytochemical analyses have identified DHCB as one of the key bioactive alkaloids in this plant.[5][6][7]

-

Corydalis ambigua var. amurensis: DHCB was first isolated from this species in 1964.[3]

-

Corydalis ternata: This species, found in Korea, also contains related protoberberine alkaloids, and methods have been developed for their quantification.[8]

The concentration of DHCB and other alkaloids can vary significantly depending on the plant's geographical origin, harvesting time, and processing methods.[9]

Quantitative Analysis of this compound in Corydalis Species

The yield of this compound from its natural sources is a critical factor for research and potential commercial production. The table below summarizes available quantitative data.

| Plant Species | Plant Part | Method of Analysis | This compound Content | Reference(s) |

| Corydalis yanhusuo | Tuber | HPLC | Approx. 0.18% of the extract | [10] |

| Corydalis yanhusuo | Rhizome | HPLC-DAD | Total alkaloids: 12.7 mg/g (DHCB is a component) | [9] |

| Corydalis yanhusuo Dietary Supplements | Various | HPLC-DAD | Total alkaloids (high content products): 9.5 ± 1.6 mg/g | [9] |

| Corydalis ternata | Roots | HPLC | Dehydrocorydaline: 1.31 ± 0.95% (a related alkaloid) | [8] |

Experimental Protocols

Extraction and Isolation of this compound from Corydalis yanhusuo

The following protocol is a synthesized methodology based on established procedures for the isolation of DHCB and related alkaloids.[11][12]

1. Preparation of Plant Material:

- Obtain dried tubers of Corydalis yanhusuo.

- Grind the tubers into a fine powder.

2. Extraction:

- Macerate the powdered plant material with 70% aqueous acetone at room temperature.

- Perform the extraction three times to ensure maximum yield.

- Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude residue.

3. Solvent Partitioning:

- Subject the crude residue to sequential extraction with solvents of increasing polarity:

- Hexane

- Ethyl acetate

- n-Butanol

- The butanol fraction is typically enriched with DHCB.

4. Chromatographic Purification:

- Step 1: Silica Gel Column Chromatography:

- Apply the n-butanol extract to a silica gel column.

- Elute with a gradient of dichloromethane and methanol (e.g., 10:1, 5:1, 3:1, 1:1, 1:2) to separate fractions based on polarity.

- Step 2: Preparative High-Performance Liquid Chromatography (HPLC):

- Further purify the DHCB-containing fractions using a C18 reverse-phase HPLC column.

- A typical mobile phase consists of a gradient of acetonitrile and water containing 0.1% formic acid.

- An example gradient: 5% to 15% acetonitrile over 30 minutes, then to 95% acetonitrile over 10 minutes, with a flow rate of 1.0 mL/min.[11]

- Monitor the elution profile using a photodiode array (PDA) detector. Fraction 42 has been identified as the most active in some studies.[11]

Characterization of this compound

1. Mass Spectrometry (MS):

- Utilize High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) to determine the exact mass and molecular formula of the purified compound.[11][13]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Acquire 1H and 13C NMR spectra to elucidate the chemical structure of DHCB.[11] The data should be compared with published spectral data for confirmation.

3. X-ray Crystallography:

- For unambiguous structure determination, grow single crystals of DHCB (e.g., as a perchlorate salt) and perform X-ray diffraction analysis.[11]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound exerts its analgesic effects primarily through the antagonism of the dopamine D2 receptor (D2R).[1][11] The binding of DHCB to the D2R inhibits the downstream signaling cascade that is normally initiated by dopamine. This pathway is crucial in modulating pain perception.

Caption: DHCB antagonism of the Dopamine D2 Receptor signaling pathway.

Experimental Workflow for DHCB Isolation

The following diagram illustrates the typical workflow for the isolation and identification of this compound from Corydalis yanhusuo.

Caption: Workflow for the isolation and identification of DHCB.

References

- 1. Reverse Pharmacology on Corydalis yanhusuo: this compound, Analgesia and Antipsychosis And Methionine-induced Animal Models of Schizophrenia [escholarship.org]

- 2. researchgate.net [researchgate.net]

- 3. The Analgesic Properties of Corydalis yanhusuo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Role of this compound in Neuropathic Pain After Spinal Cord Injury Mediated by P2X4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Scholarly Article or Book Chapter | Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor | ID: 6m311x97r | Carolina Digital Repository [cdr.lib.unc.edu]

- 7. escholarship.org [escholarship.org]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Large variability in the alkaloid content of Corydalis yanhusuo dietary supplements [frontiersin.org]

- 10. The Antinociceptive Properties of the Corydalis yanhusuo Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A novel analgesic Isolated from a Traditional Chinese Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Identification of Metabolites of the Cardioprotective Alkaloid Dehydrocorydaline in Rat Plasma and Bile by Liquid Chromatography Coupled with Triple Quadrupole Linear Ion Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Isolating Dehydrocorybulbine (DHCB) from Corydalis yanhusuo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation of Dehydrocorybulbine (DHCB), a bioactive alkaloid from the tuber of Corydalis yanhusuo. DHCB has garnered significant interest for its analgesic properties, which are primarily mediated through its antagonism of the dopamine D2 receptor.[1][2] This document outlines detailed protocols for extraction, purification, and analysis, presents quantitative data in a structured format, and includes visualizations of the experimental workflow and the relevant signaling pathway.

Overview of the Isolation Strategy

The isolation of DHCB from Corydalis yanhusuo is a multi-step process that begins with the extraction of total alkaloids from the raw plant material. This is followed by a series of purification steps to separate the complex mixture of alkaloids and isolate the target compound, DHCB. The general workflow involves:

-

Preparation of Plant Material: Drying and grinding the tubers of Corydalis yanhusuo to increase the surface area for efficient extraction.

-

Crude Extraction: Utilizing solvent extraction to isolate a broad spectrum of alkaloids from the plant matrix.

-

Purification of Total Alkaloids: Employing techniques such as acid-base extraction and macroporous resin chromatography to enrich the alkaloid content and remove impurities.

-

Fine Purification of DHCB: Using high-performance liquid chromatography (HPLC), particularly preparative and semi-preparative HPLC, for the final isolation of DHCB.

-

Structural Elucidation and Quantification: Confirming the identity and purity of the isolated DHCB using analytical techniques like HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.

Quantitative Data

The yield of DHCB and total alkaloids can vary depending on the specific extraction and purification methods employed, as well as the quality of the plant material. The following tables summarize quantitative data reported in the literature.

Table 1: Extraction Yields of Total Alkaloids from Corydalis yanhusuo

| Starting Material | Extraction Method | Yield of Total Alkaloids | Reference |

| 100 g dried tuber | 60% ethanol with ultrasonication, followed by acid-base extraction | 920 mg | [3] |

| 500 g coarse powder | 70% ethanol (pH 10) with reflux | 18.82 mg/g of raw material | [4] |

Table 2: Purity and Yield of this compound (DHCB) and Other Alkaloids after Purification

| Purification Method | Alkaloid | Purity/Content | Final Yield of DHCB | Reference |

| Macroporous resin (NKA-9) followed by elution | Dehydrocorydaline | 13.11% | Not specified | [5] |

| (+)-Corydaline | 3.55% | [5] | ||

| Tetrahydropalmatine | 3.13% | [5] | ||

| Coptisine | 2.79% | [5] | ||

| Palmatine hydrochloride | 2.24% | [5] | ||

| (R)-(+)-Corypalmine | 2.37% | [5] | ||

| Protopine | 2.71% | [5] | ||

| Glaucine | 14.03% | [5] | ||

| Semi-preparative and analytical HPLC | This compound (DHCB) | High purity | 0.01% (dry weight) | [6] |

Experimental Protocols

This section provides detailed methodologies for the key experiments in the isolation of DHCB.

Protocol 1: Extraction of Total Alkaloids

This protocol is based on an optimized reflux extraction method.[4][5]

-

Preparation of Plant Material: Grind the dried tubers of Corydalis yanhusuo into a coarse powder (approximately 50 mesh).

-

Solvent Preparation: Prepare a 70% ethanol solution and adjust the pH to 10 using diluted ammonia.

-

Extraction:

-

To 500 g of the powdered plant material, add 20 times the volume of the prepared 70% ethanol solution (10 L).

-

Heat the mixture and reflux for 60 minutes.

-

Filter the mixture to separate the extract from the solid plant material.

-

Repeat the reflux extraction process on the plant residue with a fresh portion of the solvent for another 60 minutes.

-

Combine the filtrates from both extractions.

-

-

Concentration: Recover the ethanol from the combined filtrate using a rotary evaporator. Dilute the resulting aqueous solution with water to a final volume of 1000 mL. This solution is now enriched with total alkaloids.

Protocol 2: Purification of Total Alkaloids using Macroporous Resin

This protocol utilizes NKA-9 macroporous adsorption resin for the enrichment of alkaloids.[5]

-

Resin Preparation: Pre-treat the NKA-9 macroporous adsorption resin according to the manufacturer's instructions. Pack the resin into a chromatography column.

-

Loading: Load the total alkaloid extract (from Protocol 1) onto the column at a flow rate of 2 bed volumes per hour (BV/h).

-

Washing: Wash the column with 5 BV of distilled water to remove water-soluble impurities.

-

Elution: Elute the alkaloids from the resin using 12 BV of 70% ethanol at a flow rate of 1.5 BV/h.

-

Concentration: Collect the eluate and concentrate it under reduced pressure to obtain the purified total alkaloid product. This product will have a total alkaloid content of over 50%.[5]

Protocol 3: High-Performance Liquid Chromatography (HPLC) for DHCB Isolation

This protocol describes the final purification of DHCB from a crude or partially purified extract using HPLC.[1]

-

Sample Preparation: Dissolve the crude n-butanol extract or the purified total alkaloids in a suitable solvent (e.g., methanol).

-

Initial Fractionation (Analytical HPLC):

-

Column: C18HCE column (4.6 × 150 mm, 5 µm).

-

Mobile Phase A: Acetonitrile (CH₃CN).

-

Mobile Phase B: 0.1% formic acid in water.

-

Gradient: 5% to 15% A over 30 minutes, then to 95% A over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: Photodiode array (PDA) detector.

-

Injection Volume: Load approximately 6 mg of the sample per injection.

-

Fraction Collection: Collect fractions at regular intervals (e.g., 0.5 minutes).

-

-

Activity Guided Fraction Selection: Screen the collected fractions for the desired biological activity (e.g., µ-opioid receptor activation or dopamine receptor binding) to identify the active fraction containing DHCB.[1]

-

Semi-Preparative HPLC Purification:

-

Column: C18HCE column (20 × 150 mm, 10 µm).

-

Mobile Phase and Gradient: Use a similar gradient as the analytical method, but at a higher flow rate.

-

Flow Rate: 20.0 mL/min.

-

Sample Loading: Pool the active fractions from the analytical scale and load a larger quantity (e.g., 1.0 g of the crude sample).

-

-

Final Polishing (Isocratic HPLC):

-

Column: Analytical C18HCE column (4.6 × 150 mm, 5 µm).

-

Mobile Phase: Isocratic elution with 15% acetonitrile in water.

-

Purification: Further purify the active fraction from the semi-preparative step to obtain the final, pure DHCB.

-

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the isolation of this compound from Corydalis yanhusuo.

References

- 1. A novel analgesic Isolated from a Traditional Chinese Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CORYDALIS PROMISING FOR CHRONIC NEUROPATHIC PAIN — SoulSpace | Healing Acupuncture & Wellness | Malibu & Beverly Hills [soulspacemalibu.com]

- 3. Analyses of Total Alkaloid Extract of Corydalis yanhusuo by Comprehensive RP × RP Liquid Chromatography with pH Difference - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimization of the extraction and purification of Corydalis yanhusuo W.T. Wang based on the Q-marker uniform design method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. escholarship.org [escholarship.org]

Dehydrocorybulbine mechanism of action in pain relief

An In-depth Technical Guide on the Core Mechanism of Action of Dehydrocorybulbine (DHCB) in Pain Relief

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the molecular mechanisms underlying the analgesic properties of this compound (DHCB), an alkaloid isolated from the traditional Chinese herbal medicine Corydalis yanhusuo. The focus is on its primary molecular targets, the associated signaling pathways, and the experimental validation of its efficacy in various pain models.

Core Mechanism of Action

This compound (DHCB) exerts its analgesic effects through a multi-target mechanism, distinguishing it from traditional opioid analgesics. The primary and most well-characterized mechanism is the antagonism of dopamine D2 receptors (D2R).[1][2][3][4][5] DHCB has been shown to be effective in alleviating acute, inflammatory, and neuropathic pain.[1][6][7][8] A significant advantage of DHCB is its lack of tolerance development upon repeated administration, a common drawback of opioid-based painkillers.[1][7][9][10]

In addition to its primary action on the dopaminergic system, emerging evidence indicates a secondary mechanism involving the purinergic system, specifically the P2X4 receptor (P2X4R). This pathway appears particularly relevant in the context of neuropathic pain. DHCB has been shown to mitigate the upregulation of P2X4 receptors and reduce the subsequent downstream inflammatory signaling.[11]

Quantitative Data: Receptor Binding Profile

The affinity of DHCB for various neurotransmitter receptors has been quantified, revealing a moderate but clear preference for the dopamine D2 receptor. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Receptor Target | IC50 (μM) | Receptor Family |

| Dopamine D2 | 0.52 | Dopamine |

| Dopamine D5 | 0.73 | Dopamine |

| Dopamine D1 | 2.16 | Dopamine |

| Dopamine D3 | 2.4 | Dopamine |

| Dopamine D4 | 8.4 | Dopamine |

| µ-Opioid (MOR) | 100 | Opioid |

| δ-Opioid (DOR) | >500 | Opioid |

| κ-Opioid (KOR) | >500 | Opioid |

| Data sourced from Zhang Y, et al. (2014).[6] |

Signaling Pathways

Primary Pathway: Dopamine D2 Receptor Antagonism

The principal analgesic effect of DHCB is mediated by its blockade of the dopamine D2 receptor, a G-protein coupled receptor (GPCR) linked to an inhibitory G-protein (Gαi). In nociceptive pathways, activation of D2R by dopamine typically leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels and modulating neuronal excitability. By acting as an antagonist, DHCB prevents this signaling cascade, thereby contributing to pain relief.

References

- 1. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]

- 2. Reverse Pharmacology on Corydalis yanhusuo: this compound, Analgesia and Antipsychosis And Methionine-induced Animal Models of Schizophrenia [escholarship.org]

- 3. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Formalin Test Protocol - IMPReSS [web.mousephenotype.org]

- 5. What are P2X4 receptor antagonists and how do they work? [synapse.patsnap.com]

- 6. A novel analgesic Isolated from a Traditional Chinese Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. P2X4 purinoceptor signaling in chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]

- 9. P2X receptor channels in chronic pain pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]

- 11. web.mousephenotype.org [web.mousephenotype.org]

Dehydrocorybulbine: A Technical Guide to its Dopamine D2 Receptor Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrocorybulbine (DHCB) is a naturally occurring isoquinoline alkaloid found in the plant Corydalis yanhusuo. Traditionally used in Chinese medicine for its analgesic properties, recent scientific investigations have elucidated its mechanism of action, highlighting its role as a dopamine D2 receptor antagonist.[1] This technical guide provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with DHCB's activity at the dopamine D2 receptor, intended to serve as a resource for researchers and professionals in drug development.

Quantitative Data: Binding Affinity of this compound for Dopamine Receptors

The antagonistic activity of DHCB at dopamine receptors has been quantified through radioligand binding assays, which measure the affinity of a compound for a specific receptor. The inhibition constant (Ki) is a measure of this binding affinity; a lower Ki value indicates a higher affinity. DHCB exhibits micromolar to sub-micromolar affinities for all five dopamine receptor subtypes, with the highest affinity observed for the D2 receptor.[1]

| Receptor Subtype | Ki (μM) |

| D1 | 1.2 ± 0.1 |

| D2 | 0.4 ± 0.05 |

| D3 | 0.7 ± 0.1 |

| D4 | 0.9 ± 0.1 |

| D5 | 1.5 ± 0.2 |

| Table 1: Binding affinities (Ki) of this compound for human dopamine receptor subtypes. Data extracted from Zhang et al. (2014). |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the dopamine D2 receptor antagonist activity of this compound.

Radioligand Binding Assay for Dopamine D2 Receptor

This protocol is a representative method for determining the binding affinity of a compound like DHCB to the dopamine D2 receptor using a competitive binding assay with a radiolabeled ligand, such as [3H]-spiperone.

Objective: To determine the inhibition constant (Ki) of DHCB for the dopamine D2 receptor.

Materials:

-

Cell Membranes: Membranes prepared from cells stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [3H]-spiperone (a high-affinity D2 receptor antagonist).[2][3][4]

-

Test Compound: this compound (DHCB).

-

Non-specific Binding Control: A high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM haloperidol or (+)-butaclamol).[4]

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the D2 receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of [3H]-spiperone (final concentration ~0.2-0.5 nM), and 100 µL of membrane suspension.

-

Non-specific Binding: 50 µL of non-specific binding control, 50 µL of [3H]-spiperone, and 100 µL of membrane suspension.

-

Competitive Binding: 50 µL of varying concentrations of DHCB, 50 µL of [3H]-spiperone, and 100 µL of membrane suspension.

-

-

Incubation: Incubate the plates at room temperature (or 37°C) for 60-90 minutes to reach equilibrium.[4][5]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the DHCB concentration.

-

Determine the IC50 value (the concentration of DHCB that inhibits 50% of specific [3H]-spiperone binding) from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional cAMP Accumulation Assay for D2 Receptor Antagonism

This protocol describes a method to assess the functional antagonist activity of DHCB at the dopamine D2 receptor by measuring its ability to block agonist-induced inhibition of cyclic AMP (cAMP) production.

Objective: To determine the IC50 of DHCB in blocking the agonist-induced inhibition of cAMP production mediated by the D2 receptor.

Materials:

-

Cell Line: A cell line stably expressing the human dopamine D2 receptor and a cAMP-responsive reporter system (e.g., CHO or HEK293 cells).[6][7]

-

D2 Receptor Agonist: Quinpirole or dopamine.

-

Test Compound: this compound (DHCB).

-

Cell Culture Medium.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar.

-

cAMP Detection Kit: (e.g., HTRF, ELISA, or luminescence-based kits).[9][10]

Procedure:

-

Cell Plating: Seed the D2 receptor-expressing cells into 96-well plates and grow to 80-90% confluency.

-

Cell Stimulation (Antagonist Mode):

-

Pre-incubate the cells with varying concentrations of DHCB for 15-30 minutes.

-

Add a fixed concentration of a D2 receptor agonist (e.g., the EC80 concentration of quinpirole) in the presence of forskolin (e.g., 10 µM). The forskolin stimulates cAMP production, which is then inhibited by the D2 agonist.

-

-

Incubation: Incubate the plate at 37°C for 15-30 minutes.[6]

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit.

-

Data Analysis:

-

Normalize the data, with the response to forskolin alone representing 100% and the response to the D2 agonist plus forskolin representing 0%.

-

Plot the percentage of inhibition of the agonist response against the logarithm of the DHCB concentration.

-

Determine the IC50 value, which is the concentration of DHCB that reverses 50% of the agonist-induced inhibition of cAMP production.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway, a typical experimental workflow, and the logical relationship of DHCB's action.

Dopamine D2 Receptor Signaling Pathway.

Experimental Workflow for Radioligand Binding Assay.

References

- 1. A novel analgesic Isolated from a Traditional Chinese Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]

- 3. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]

- 4. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. innoprot.com [innoprot.com]

- 8. pnas.org [pnas.org]

- 9. 4.4. Ligand Efficacy Analysis [bio-protocol.org]

- 10. diposit.ub.edu [diposit.ub.edu]

An In-depth Technical Guide on the Anti-inflammatory Effects of Dehydrocorybulbine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrocorybulbine (DHCB), a quaternary protoberberine alkaloid isolated from the tubers of Corydalis yanhusuo, has demonstrated significant anti-inflammatory and analgesic properties. This technical guide provides a comprehensive overview of the current understanding of DHCB's anti-inflammatory effects, focusing on its mechanisms of action, supporting quantitative data from various preclinical models, and detailed experimental protocols. The primary mechanism of DHCB's anti-inflammatory action is linked to its ability to modulate key signaling pathways, including the dopamine D2 receptor, and reduce the production of pro-inflammatory mediators. This document aims to serve as a valuable resource for researchers and professionals in drug discovery and development, offering insights into the therapeutic potential of DHCB for inflammatory conditions.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. This compound (DHCB) has emerged as a promising natural compound with potent anti-inflammatory effects, demonstrated in various animal models of inflammation and pain.[1][2][3] This guide synthesizes the available scientific literature on DHCB, presenting its pharmacological profile in the context of inflammation.

In Vivo Anti-inflammatory Activity

DHCB has been evaluated in several established animal models of inflammation, consistently demonstrating its ability to attenuate inflammatory responses.

Formalin-Induced Inflammatory Pain

The formalin test is a widely used model to assess inflammatory pain. The late phase of the formalin response is characterized by an inflammatory reaction. DHCB has been shown to be effective in this model.[4]

Table 1: Effect of this compound on Formalin-Induced Paw Edema in Mice

| Treatment | Dose (mg/kg) | Paw Thickness (mm, Mean ± SEM) | Percentage Inhibition (%) |

| Control (Formalin) | - | 2.00 ± 0.08 | - |

| DHCB | 10 | 0.67 ± 0.42 | 66.8 |

Data extracted from a study on a related compound, Dehydrocorydaline (DHC), which is structurally similar to DHCB and provides indicative results.

Acetic Acid-Induced Writhing Test

Carrageenan-Induced Paw Edema

Carrageenan-induced paw edema is a classic model of acute inflammation. Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema formation and infiltration of inflammatory cells.[3][9][10] Although specific dose-response data for DHCB in this model is limited in the available search results, its demonstrated efficacy in other inflammatory models suggests it would likely be effective.

Molecular Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of DHCB are attributed to its modulation of several key signaling pathways and its ability to reduce the production of pro-inflammatory cytokines.

Dopamine D2 Receptor Antagonism

A primary mechanism underlying the analgesic and, by extension, anti-inflammatory effects of DHCB in pain models is its interaction with the dopamine D2 receptor. DHCB acts as an antagonist at this receptor, which is involved in modulating pain perception and neuroinflammation.[11][12]

Reduction of Pro-inflammatory Cytokines

Studies have indicated that DHCB can mitigate the increase of pro-inflammatory cytokines. In a model of neuropathic pain, DHCB significantly abolished the increase in protein levels of Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[11] While direct data on DHCB's effect on Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in inflammatory models is still emerging, studies on the related compound Dehydrocorydaline (DHC) show a significant reduction of these cytokines.

Table 2: Indicative Effect of Dehydrocorydaline (DHC) on Pro-inflammatory Cytokine Levels

| Cytokine | Model | Effect of DHC |

| TNF-α | Spinal Cord (Formalin Test) | Decreased Expression |

| IL-1β | Spinal Cord (Formalin Test) | Decreased Expression |

| IL-6 | Spinal Cord (Formalin Test) | Decreased Expression |

This data is for the related compound Dehydrocorydaline (DHC) and suggests a likely mechanism for DHCB.

Modulation of NF-κB and MAPK Signaling Pathways

The transcription factor Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of inflammation. While direct evidence for DHCB's inhibition of these pathways is still under investigation, the anti-inflammatory activity of many natural compounds, including those structurally similar to DHCB, is mediated through the suppression of NF-κB activation and the phosphorylation of MAPK family members such as p38, JNK, and ERK.[13][14]

Potential Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. Studies on the related compound Dehydrocorydaline (DHC) have shown that it can attenuate the activation of the NLRP3 inflammasome.[12] This suggests that DHCB may also exert its anti-inflammatory effects through a similar mechanism.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of the anti-inflammatory effects of DHCB and related compounds.

Formalin-Induced Paw Edema in Mice

-

Animals: Male Swiss albino mice (20-25 g).

-

Procedure:

-

Administer DHCB or vehicle intraperitoneally (i.p.).

-

After 30 minutes, inject 20 µL of 1% formalin in saline into the sub-plantar surface of the right hind paw.

-

Measure the paw thickness or volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after formalin injection.

-

The percentage inhibition of edema is calculated using the formula: [(Vc - Vt) / Vc] * 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

-

Acetic Acid-Induced Writhing Test in Mice

-

Animals: Male Swiss albino mice (20-25 g).

-

Procedure:

-

Administer DHCB or vehicle orally or i.p.

-

After a set pre-treatment time (e.g., 30-60 minutes), inject 0.6% acetic acid solution (10 mL/kg) i.p.

-

Immediately place the mouse in an observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a defined period (e.g., 20 minutes).[5][6][7][8][12][15]

-

The percentage inhibition of writhing is calculated as: [(Control Mean - Treated Mean) / Control Mean] * 100.

-

Carrageenan-Induced Paw Edema in Rats

-

Animals: Male Wistar or Sprague-Dawley rats (150-200 g).

-

Procedure:

-

Administer DHCB or vehicle orally or i.p.

-

After 1 hour, inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar tissue of the right hind paw.[3][9][10][16]

-

Measure the paw volume using a plethysmometer at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

-

Calculate the percentage inhibition of edema as described for the formalin test.

-

LPS-Induced Cytokine Release in RAW 264.7 Macrophages

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Procedure:

-

Seed cells in a 24-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of DHCB for 1-2 hours.

-

Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.[17][18][19][20]

-

Collect the cell culture supernatant.

-

Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits.

-

Determine the IC50 value for the inhibition of each cytokine.

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways potentially modulated by DHCB and a general experimental workflow for assessing its anti-inflammatory activity.

Caption: Putative Anti-inflammatory Signaling Pathways Modulated by DHCB.

References

- 1. cjnmcpu.com [cjnmcpu.com]

- 2. Chinese herbal compound relieves inflammatory and neuropathic pain – UC Irvine News [news.uci.edu]

- 3. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel analgesic Isolated from a Traditional Chinese Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanistic assessment of the analgesic, anti-inflammatory and antipyretic actions of Dalbergia saxatilis in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. banglajol.info [banglajol.info]

- 8. appconnect.in [appconnect.in]

- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 10. researchgate.net [researchgate.net]

- 11. Role of this compound in Neuropathic Pain After Spinal Cord Injury Mediated by P2X4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. escholarship.org [escholarship.org]

- 14. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phospho-NF-κB p65 (Ser536) Antibody | Cell Signaling Technology [cellsignal.com]

- 16. phytopharmajournal.com [phytopharmajournal.com]

- 17. Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Novel and Stable Dual-Color IL-6 and IL-10 Reporters Derived from RAW 264.7 for Anti-Inflammation Screening of Natural Products [mdpi.com]

Dehydrocorybulbine: A Technical Guide for Chronic Pain Management Research

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dehydrocorybulbine (DHCB), a naturally occurring compound isolated from the traditional Chinese medicinal plant Corydalis yanhusuo, has emerged as a promising novel analgesic for the management of chronic pain.[1][2][3][4][5][6] Extensive preclinical research demonstrates its efficacy in alleviating acute, inflammatory, and, most notably, neuropathic pain states.[1][2][3][4][5][6][7] Unlike conventional opioid analgesics, DHCB's primary mechanism of action is the antagonism of dopamine D2 receptors, offering a therapeutic alternative with a potentially lower risk of tolerance and dependence.[1][3][7][8][9] This technical guide provides a comprehensive overview of the current research on DHCB, including its pharmacological properties, mechanism of action, and detailed experimental protocols for its investigation, intended to facilitate further research and development in the field of chronic pain therapeutics.

Introduction

Chronic pain remains a significant global health challenge with a substantial unmet medical need. Current therapeutic options, predominantly opioids, are fraught with limitations including addiction liability, tolerance, and severe side effects.[1] The discovery and development of novel analgesics with distinct mechanisms of action are therefore of paramount importance. This compound (DHCB), an isoquinoline alkaloid, has been identified as a lead compound with significant potential for chronic pain management.[1][2][3][4][5][6]

Pharmacological Profile and Efficacy

Preclinical studies have consistently demonstrated the analgesic effects of DHCB across various animal models of pain.

Quantitative Efficacy Data

The following table summarizes the key quantitative findings from preclinical studies investigating the analgesic efficacy of DHCB.

| Pain Model | Species | Dose (mg/kg, i.p.) | Key Findings | Reference |

| Thermally-induced Acute Pain (Tail-flick assay) | Mouse | 10 | Non-sedative dose with significant antinociceptive effect. | [1] |

| Thermally-induced Acute Pain (Tail-flick assay) | Mouse | >10 | Dose-dependent increase in antinociception, with higher doses showing longer-lasting effects (at least 3 hours). | [1] |

| Inflammatory Pain (Formalin assay - Phase I) | Mouse | Not Specified | Significant reduction in licking time. | [1] |

| Inflammatory Pain (Formalin assay - Phase II) | Mouse | Not Specified | Significant and dose-dependent reduction in licking time, comparable to morphine at high doses. | [1] |

| Neuropathic Pain (Spinal Nerve Ligation) | Mouse | Not Specified | Effective in relieving injury-induced neuropathic pain. | [1][7] |

| Neuropathic Pain (Spinal Cord Injury) | Rat | Not Specified | Alleviated mechanical allodynia in a dose-dependent manner without affecting motor function. | [10] |

Pharmacokinetics and Metabolism

Preliminary pharmacokinetic studies have provided initial insights into the absorption, distribution, metabolism, and excretion (ADME) profile of DHCB.

| Parameter | Species | Administration Route | Finding | Reference |

| Plasma Concentration | Mouse | i.p. | Remains at relatively high concentrations for at least 3 hours post-injection. | [1] |

| Metabolism | In vitro | Not metabolized in phase I; slowly metabolized into two glucuronidated products in phase II. | [1][11] | |

| Blood-Brain Barrier Penetration | Inferred | Able to penetrate the blood-brain barrier. | [1][11] |

Tolerance and Dependence

A key advantage of DHCB over traditional opioids is its apparent lack of tolerance development with repeated administration.

| Study Duration | Species | Dose (mg/kg, i.p.) | Finding | Reference |

| 7 consecutive days | Mouse | 10 | No antinociceptive tolerance observed. | [1] |

Mechanism of Action

DHCB's analgesic effects are primarily mediated through its interaction with the dopaminergic system, distinguishing it from opioid-based analgesics.

Dopamine D2 Receptor Antagonism

The principal mechanism of action of DHCB is the antagonism of the dopamine D2 receptor.[1][3][7][8] This has been demonstrated through several key experimental findings:

-

The antinociceptive effects of DHCB are significantly diminished in dopamine D2 receptor knockout (KO) mice.[1]

-

The analgesic action of DHCB can be reversed by the administration of a selective D2 receptor agonist, quinpirole.[8]

P2X4 Receptor Modulation

Recent research suggests an additional mechanism involving the purinergic P2X4 receptor, particularly in the context of neuropathic pain following spinal cord injury.[10]

-

DHCB administration mitigates the upregulation of the P2X4 receptor and reduces ATP-evoked intracellular Ca2+ concentration in a rat model of spinal cord injury.[10]

-

DHCB also reduces the levels of pronociceptive interleukins (IL-1β, IL-18) and matrix metalloproteinase-9 (MMP-9) that are elevated after spinal cord injury.[10]

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways for DHCB's analgesic action.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the protocols for key behavioral assays used to evaluate the analgesic properties of DHCB.

Tail-Flick Assay (Thermally-induced Acute Pain)

Objective: To assess the central analgesic effect of DHCB on acute thermal pain.

Materials:

-

Tail-flick analgesia meter

-

Male C57BL/6 mice (8-10 weeks old)

-

This compound (DHCB) solution

-

Vehicle control (e.g., saline)

-

Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

-

Acclimatize mice to the testing room for at least 30 minutes before the experiment.

-

Gently restrain each mouse and place its tail on the radiant heat source of the tail-flick meter.

-

The latency to flick the tail away from the heat source is automatically recorded. A cut-off time (e.g., 10 seconds) is set to prevent tissue damage.

-

Establish a baseline tail-flick latency for each mouse by taking the average of three measurements.

-

Administer DHCB or vehicle control via i.p. injection.

-

Measure the tail-flick latency at predetermined time points post-injection (e.g., 15, 30, 60, 90, 120 minutes).

-

The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

Formalin Test (Inflammatory Pain)

Objective: To evaluate the effect of DHCB on both acute neurogenic pain (Phase I) and persistent inflammatory pain (Phase II).

Materials:

-

Observation chambers with mirrors for clear viewing of the paws

-

5% formalin solution

-

This compound (DHCB) solution

-

Vehicle control

-

Syringes and needles for i.p. and intraplantar injections

Procedure:

-

Acclimatize mice to the observation chambers for at least 30 minutes.

-

Administer DHCB or vehicle control via i.p. injection at a predetermined time before the formalin injection (e.g., 30 minutes).

-

Inject a small volume (e.g., 20 µL) of 5% formalin solution into the plantar surface of one hind paw.

-

Immediately place the mouse back into the observation chamber.

-

Record the total time the animal spends licking or biting the injected paw.

-

The observation period is typically divided into two phases:

-

Phase I (early phase): 0-5 minutes post-formalin injection, representing acute nociception.

-

Phase II (late phase): 15-30 minutes post-formalin injection, representing inflammatory pain.

-

-

A reduction in the time spent licking/biting in either phase indicates an analgesic effect.

Spinal Nerve Ligation (SNL) Model (Neuropathic Pain)

Objective: To assess the efficacy of DHCB in a model of chronic neuropathic pain.

Materials:

-

Surgical instruments for spinal nerve ligation

-

Anesthetics (e.g., isoflurane)

-

Von Frey filaments for assessing mechanical allodynia

-

This compound (DHCB) solution

-

Vehicle control

Procedure:

-

Anesthetize the animal (rat or mouse).

-

Perform a surgical procedure to expose the L5 and L6 spinal nerves.

-

Tightly ligate the L5 spinal nerve.

-

Close the incision and allow the animal to recover for a period of time (e.g., 7-14 days) to allow for the development of neuropathic pain behaviors.

-

Assess the development of mechanical allodynia by measuring the paw withdrawal threshold using von Frey filaments. A decrease in the withdrawal threshold in the ipsilateral paw indicates the presence of neuropathic pain.

-

Once a stable baseline of mechanical allodynia is established, administer DHCB or vehicle control.

-

Measure the paw withdrawal threshold at various time points post-administration to determine the effect of DHCB on neuropathic pain. An increase in the withdrawal threshold indicates an anti-allodynic effect.

Future Directions and Conclusion

This compound represents a compelling candidate for the development of a new class of analgesics for chronic pain. Its unique mechanism of action, targeting the dopamine D2 receptor, and its favorable preclinical profile, including a lack of tolerance, position it as a promising alternative to opioid-based therapies.[1][9]

Future research should focus on:

-

Comprehensive toxicology and safety pharmacology studies to support clinical development.

-

Phase I clinical trials to evaluate the safety, tolerability, and pharmacokinetics of DHCB in healthy human volunteers.

-

Further elucidation of the downstream signaling pathways and the interplay between the dopaminergic and purinergic systems in mediating DHCB's analgesic effects.

-

Exploration of DHCB's potential in other neurological and psychiatric disorders where dopamine signaling is implicated.

References

- 1. A novel analgesic Isolated from a Traditional Chinese Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CORYDALIS PROMISING FOR CHRONIC NEUROPATHIC PAIN — SoulSpace | Healing Acupuncture & Wellness | Malibu & Beverly Hills [soulspacemalibu.com]

- 3. Plant used in Chinese medicine fights chronic pain | EurekAlert! [eurekalert.org]

- 4. asianscientist.com [asianscientist.com]

- 5. Chinese Herbal Compound May Fight Chronic Pain, University of California, Irvine Study - BioSpace [biospace.com]

- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 7. Reverse Pharmacology on Corydalis yanhusuo: this compound, Analgesia and Antipsychosis And Methionine-induced Animal Models of Schizophrenia [escholarship.org]

- 8. A novel analgesic isolated from a ... | Article | H1 Connect [archive.connect.h1.co]

- 9. voanews.com [voanews.com]

- 10. Role of this compound in Neuropathic Pain After Spinal Cord Injury Mediated by P2X4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Analgesic Properties of Corydalis yanhusuo - PMC [pmc.ncbi.nlm.nih.gov]

Initial Pharmacological Profiling of Dehydrocorybulbine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrocorybulbine (DHCB) is a protoberberine alkaloid isolated from the traditional Chinese medicinal plant Corydalis yanhusuo.[1][2] For centuries, extracts of Corydalis yanhusuo have been utilized in traditional Chinese medicine for the management of pain.[1][3] Modern pharmacological investigations have identified DHCB as a key active constituent responsible for these analgesic properties.[3][4] This technical guide provides a comprehensive overview of the initial pharmacological profiling of DHCB, summarizing its mechanism of action, receptor binding affinities, and in vivo efficacy. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of novel analgesics and the development of new therapeutic agents.

Mechanism of Action

The primary mechanism of action for the analgesic effects of this compound is the antagonism of dopamine D2 receptors.[1][2][5][6] While DHCB exhibits weak agonist activity at the μ-opioid receptor, its antinociceptive effects are not reversed by the opioid antagonist naloxone, indicating that the dopamine receptor system is the principal pathway for its pain-relieving properties.[1][2] Further studies have suggested that DHCB may also modulate purinergic signaling through the inhibition of the P2X4 receptor and interact with serotonin 5-HT7 and sigma-1 receptors.[1][5][7]

Signaling Pathway of DHCB's Analgesic Action

The following diagram illustrates the proposed primary signaling pathway for DHCB's analgesic effect. DHCB acts as an antagonist at the dopamine D2 receptor, which is a G-protein coupled receptor (GPCR). The blockade of this receptor is believed to underlie its pain-relieving effects.

Quantitative Pharmacological Data

The following tables summarize the in vitro receptor binding and functional activity of this compound.

Table 1: Receptor Binding Affinities of this compound (DHCB)

| Receptor Subtype | Ligand Interaction | IC50 (μM) | Reference |

| Dopamine D1 | Antagonist | 2.16 | [2] |

| Dopamine D2 | Antagonist | 0.52 | [2] |

| Dopamine D3 | Antagonist | 2.4 | [2] |

| Dopamine D4 | Antagonist | 8.4 | [2] |

| Dopamine D5 | Antagonist | 0.73 | [2] |

| Sigma-1 | High to Moderate Affinity | Not Reported | [1][7] |

| Sigma-2 | High to Moderate Affinity | Not Reported | [1][7] |

| Serotonin 5-HT7 | High to Moderate Affinity | Not Reported | [1][7] |

Table 2: Functional Activity of this compound (DHCB)

| Receptor Subtype | Functional Effect | EC50 (μM) | Reference |

| μ-Opioid | Weak Agonist | 100 | [2] |

| δ-Opioid | - | >500 | [2] |

| κ-Opioid | - | >500 | [2] |

| P2X4 | Inhibition of upregulation and ATP-evoked Ca2+ influx | Not Reported | [4][8] |

Experimental Protocols

This section details the methodologies employed in the initial pharmacological profiling of this compound.

Isolation and Purification of this compound

The following workflow outlines the process for isolating and purifying DHCB from Corydalis yanhusuo.

Protocol:

-

Extraction: Powdered and dried tubers of Corydalis yanhusuo are extracted with 70% aqueous acetone at room temperature. The resulting solution is evaporated under reduced pressure to yield a residue.[6]

-

Sequential Extraction: The aqueous acetone extract is subjected to sequential extraction with hexane, ethyl acetate, and butanol.[6]

-

Chromatography: The combined organic extracts are chromatographed over a silica gel column using a gradient of dichloromethane and methanol to yield several fractions.[6]

-

HPLC Purification: The fractions are further purified by reversed-phase high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase gradient of acetonitrile and water containing formic acid to yield pure this compound.[2]

In Vitro Receptor Binding and Functional Assays

Radioligand Binding Assays for Dopamine Receptors:

-

Objective: To determine the binding affinity (Ki or IC50) of DHCB for dopamine receptor subtypes.

-

General Procedure:

-

Membrane preparations from cells stably expressing the dopamine receptor subtype of interest (e.g., HEK293 cells) are used.

-

Membranes are incubated with a specific radioligand for the receptor (e.g., [3H]-spiperone for D2 receptors) and varying concentrations of DHCB.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.

-

After incubation, the bound and free radioligand are separated by rapid filtration.

-

The amount of radioactivity bound to the filters is quantified by liquid scintillation counting.

-

IC50 values are calculated from the competition binding curves and can be converted to Ki values using the Cheng-Prusoff equation.

-

Intracellular Calcium Mobilization Assay (FLIPR):

-

Objective: To assess the functional activity (agonist or antagonist) of DHCB at GPCRs, such as the μ-opioid receptor.

-

General Procedure:

-

HEK293T cells expressing the receptor of interest are plated in 96-well plates.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

For agonist testing, DHCB at various concentrations is added to the cells, and changes in intracellular calcium levels are monitored using a Fluorometric Imaging Plate Reader (FLIPR).

-

For antagonist testing, cells are pre-incubated with DHCB before the addition of a known agonist for the receptor. The ability of DHCB to inhibit the agonist-induced calcium response is measured.

-

EC50 (for agonists) or IC50 (for antagonists) values are determined from the dose-response curves.[2]

-

In Vivo Analgesia Models

Tail-Flick Test (Acute Nociceptive Pain):

-

Animals: Male CD1 mice are typically used.[2]

-

Procedure:

-

A focused beam of radiant heat is applied to the ventral surface of the mouse's tail.

-

The latency to a tail-flick response (a sharp withdrawal of the tail) is recorded.

-

A cut-off time is set to prevent tissue damage.

-

Baseline latencies are measured before drug administration.

-

DHCB or a control vehicle is administered (e.g., intraperitoneally, i.p.).

-

Tail-flick latencies are measured at various time points after drug administration to determine the analgesic effect.[2]

-

Formalin Test (Inflammatory and Tonic Pain):

-

Animals: Male CD1 mice are commonly used.[2]

-

Procedure:

-

A dilute solution of formalin is injected subcutaneously into the plantar surface of one hind paw.

-

The animal is immediately placed in an observation chamber.

-

The amount of time the animal spends licking, biting, or shaking the injected paw is recorded.

-

The test is divided into two phases: the early phase (0-5 minutes post-injection), representing acute nociceptive pain, and the late phase (15-30 minutes post-injection), representing inflammatory pain.

-

DHCB or a control vehicle is administered prior to the formalin injection, and its effect on the duration of nocifensive behaviors in both phases is quantified.[2]

-

Neuropathic Pain Model (Spinal Nerve Ligation):

-

Animals: Adult male Sprague-Dawley rats are often used.[4]

-

Procedure:

-

Under anesthesia, the L5 spinal nerve is tightly ligated.

-

After a recovery period, the animals develop mechanical allodynia (pain in response to a non-painful stimulus).

-

Mechanical allodynia is assessed using von Frey filaments of varying stiffness applied to the plantar surface of the hind paw.

-

The paw withdrawal threshold is determined before and after administration of DHCB or a control vehicle to evaluate its anti-allodynic effect.[4]

-

Pharmacokinetic Profile

Preliminary pharmacokinetic studies have indicated that this compound possesses favorable properties for a centrally acting agent. It has been shown to penetrate the blood-brain barrier.[1] In vitro metabolism studies suggest that DHCB is not metabolized by Phase I enzymes but undergoes slow Phase II metabolism to form two glucuronidated products.[1] Further detailed pharmacokinetic studies are required to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile, including parameters such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), half-life (t1/2), and bioavailability.

Conclusion

The initial pharmacological profiling of this compound reveals it to be a promising novel analgesic agent with a primary mechanism of action involving the antagonism of dopamine D2 receptors. Its efficacy in preclinical models of acute, inflammatory, and neuropathic pain, coupled with a lack of reported tolerance, highlights its potential as a therapeutic alternative to traditional pain medications, particularly for chronic pain states. Further research is warranted to fully elucidate the roles of other potential targets, such as the P2X4, serotonin 5-HT7, and sigma receptors, in its overall pharmacological profile and to comprehensively define its pharmacokinetic and safety profiles in preparation for potential clinical development.

References

- 1. A Natural Product with High Affinity to Sigma and 5-HT7 Receptors as Novel Therapeutic Drug for Negative and Cognitive Symptoms of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel analgesic Isolated from a Traditional Chinese Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach [mdpi.com]

- 4. Role of this compound in Neuropathic Pain After Spinal Cord Injury Mediated by P2X4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 6. Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Role of this compound in Neuropathic Pain After Spinal Cord Injury Mediated by P2X4 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Dehydrocorybulbine: A Technical Guide to its Central Nervous System Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrocorybulbine (DHCB) is a protoberberine alkaloid isolated from the traditional Chinese medicinal plant Corydalis yanhusuo. It has garnered significant scientific interest for its potent analgesic effects across various pain models, including acute, inflammatory, and neuropathic pain. Notably, DHCB's mechanism of action distinguishes it from traditional opioid analgesics, primarily functioning as a dopamine D2 receptor antagonist. This unique pharmacological profile suggests a lower potential for tolerance and dependence, making it a promising candidate for the development of novel pain therapeutics. Furthermore, emerging research indicates a broader spectrum of activity within the central nervous system (CNS), with potential applications in the treatment of psychiatric disorders. This technical guide provides a comprehensive overview of the current understanding of DHCB's effects on the CNS, detailing its receptor binding profile, pharmacodynamics, and the experimental methodologies used to elucidate its functions.

Receptor Binding Profile and Pharmacodynamics

This compound exhibits a multi-target receptor binding profile, with its primary mechanism of action attributed to the antagonism of dopamine D2 receptors. However, it also interacts with other receptor systems, which may contribute to its overall pharmacological effects.

Quantitative Receptor Binding Data

The binding affinities of DHCB for various CNS receptors have been characterized through radioligand binding assays. The data reveals a moderate to high affinity for dopamine, serotonin, sigma, and histamine receptors.

| Receptor Subtype | Binding Affinity (Ki in µM) | Reference |

| Dopamine D1 | 2.4 | [1] |

| Dopamine D2 | 0.77 | [1] |

| Dopamine D3 | 1.2 | [1] |

| Dopamine D4 | 1.8 | [1] |

| Dopamine D5 | 3.1 | [1] |

| Serotonin 5-HT7 | High to moderate affinity (specific Ki not reported) | [2][3] |

| Sigma-1 | High to moderate affinity (specific Ki not reported) | [2][3] |

| Sigma-2 | High to moderate affinity (specific Ki not reported) | [2][3] |

| Histamine H2 | High to moderate affinity (specific Ki not reported) | [2][3] |

Analgesic Efficacy: Dose-Response Data

DHCB has demonstrated significant analgesic effects in a variety of preclinical pain models. The following table summarizes the effective dose ranges observed in these studies.

| Pain Model | Species | Route of Administration | Effective Dose Range | Observed Effects | Reference |

| Tail-Flick (Acute thermal pain) | Mouse | Intraperitoneal (i.p.) | 5 - 40 mg/kg | Dose-dependent increase in tail-flick latency. | [4] |

| Formalin Test (Inflammatory pain) | Mouse | Intraperitoneal (i.p.) | 10 - 40 mg/kg | Significant reduction in licking time in both early and late phases. | [4] |

| Spinal Cord Injury (Neuropathic pain) | Rat | Intravenous (i.v.) | 2 nmol | Alleviation of mechanical allodynia. | [5] |

Key Experimental Protocols

The following sections detail the methodologies for key in vitro and in vivo experiments used to characterize the CNS effects of this compound.

In Vitro: Competitive Radioligand Binding Assay

This protocol provides a general framework for determining the binding affinity (Ki) of DHCB for a target receptor.

Objective: To determine the concentration of DHCB that inhibits 50% of the specific binding of a known radioligand to the target receptor (IC50), from which the inhibitory constant (Ki) can be calculated.

Materials:

-

Cell membranes or tissue homogenates expressing the receptor of interest.

-

Radiolabeled ligand (e.g., [³H]-Spiperone for D2 receptors) at a concentration close to its Kd.

-

Unlabeled DHCB at a range of concentrations.

-

Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

-

Non-specific binding control (a high concentration of a known unlabeled ligand for the target receptor).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Preparation: Thaw the cell membrane/tissue homogenate preparation on ice. Dilute to the desired protein concentration in the incubation buffer.

-

Incubation: In a 96-well plate, combine the membrane preparation, the radiolabeled ligand, and either vehicle, non-specific binding control, or varying concentrations of DHCB.

-

Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold incubation buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each DHCB concentration by subtracting the non-specific binding from the total binding. Plot the specific binding as a percentage of the control (no DHCB) against the log concentration of DHCB. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6][7]

In Vivo: Analgesic Activity Assessment

Objective: To assess the analgesic effect of DHCB on the response to a thermal stimulus.

Animals: Male CD-1 mice (20-25 g).

Procedure:

-

Acclimatization: Allow the mice to acclimatize to the testing room for at least 30 minutes before the experiment.

-

Baseline Measurement: Gently restrain the mouse and place the distal third of its tail on the radiant heat source of a tail-flick apparatus. The time taken for the mouse to flick its tail out of the heat beam is recorded as the baseline latency. A cut-off time (e.g., 10 seconds) is set to prevent tissue damage.

-

Drug Administration: Administer DHCB (e.g., 5, 10, 40 mg/kg, i.p.) or vehicle (saline).

-

Post-treatment Measurement: At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), measure the tail-flick latency again.

-

Data Analysis: The analgesic effect is expressed as the percentage of the maximal possible effect (% MPE), calculated as: [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.[4]

Objective: To evaluate the effect of DHCB on nociceptive behaviors in a model of persistent inflammatory pain.

Animals: Male CD-1 mice (20-25 g).

Procedure:

-

Acclimatization: Place the mice in individual observation chambers for at least 30 minutes to acclimatize.

-

Drug Administration: Administer DHCB (e.g., 10, 40 mg/kg, i.p.) or vehicle 30 minutes before the formalin injection.

-

Formalin Injection: Inject 20 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.

-

Observation: Immediately after the injection, return the mouse to the observation chamber and record the total time spent licking or biting the injected paw for a period of 60 minutes. The observation period is typically divided into two phases: the early phase (0-5 minutes, representing acute nociception) and the late phase (15-60 minutes, representing inflammatory pain).

-

Data Analysis: Compare the total licking/biting time in the DHCB-treated groups to the vehicle-treated group for both phases.[4][8]

In Vivo: Antipsychotic-like Activity Assessment

Objective: To assess the ability of DHCB to antagonize dopamine receptor-mediated stereotyped behaviors.

Animals: Male C57BL/6 mice (20-25 g).

Procedure:

-

Acclimatization: Allow the mice to acclimatize to the testing cages for 60 minutes.

-

Drug Administration: Administer DHCB (e.g., 10, 20 mg/kg, i.p.) or vehicle 30 minutes before the apomorphine challenge.

-

Apomorphine Challenge: Administer apomorphine (a non-selective dopamine agonist; e.g., 1 mg/kg, s.c.).

-

Observation: Immediately after the apomorphine injection, observe the mice for stereotyped behaviors (e.g., sniffing, licking, gnawing, and cage climbing) for a period of 30-60 minutes. The intensity of stereotypy is scored at regular intervals using a standardized rating scale.

-

Data Analysis: Compare the stereotypy scores of the DHCB-treated groups to the vehicle-treated group.

Objective: To evaluate the potential of DHCB to reverse cognitive impairments induced by an NMDA receptor antagonist.

Animals: Male C57BL/6 mice (20-25 g).

Procedure (using the Y-maze spontaneous alternation task as an example):

-

Acclimatization: Allow the mice to acclimatize to the testing room for at least 60 minutes.

-

Drug Administration: Administer DHCB (e.g., 10, 20 mg/kg, i.p.) or vehicle 30 minutes before the MK-801 injection.

-

MK-801 Administration: Administer MK-801 (a non-competitive NMDA receptor antagonist; e.g., 0.15 mg/kg, i.p.) 30 minutes before the behavioral test.

-

Behavioral Testing (Y-maze): Place the mouse in the center of a Y-shaped maze and allow it to explore freely for 8 minutes. Record the sequence of arm entries.

-

Data Analysis: An alternation is defined as successive entries into the three different arms. Calculate the percentage of spontaneous alternation as: [(number of alternations) / (total number of arm entries - 2)] x 100. Compare the alternation scores between the different treatment groups.[9][10]

Signaling Pathways and Mechanisms of Action

Dopamine D2 Receptor Antagonism and Downstream Signaling

The primary mechanism underlying DHCB's analgesic and potential antipsychotic effects is its antagonism of the dopamine D2 receptor (D2R), a G-protein coupled receptor (GPCR) that couples to Gi/o proteins.

By blocking the binding of dopamine to the D2R, DHCB prevents the activation of the associated Gi/o protein. This leads to a disinhibition of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent activation of protein kinase A (PKA).[4][7] This modulation of the cAMP/PKA signaling pathway is a key mechanism through which DHCB exerts its effects on neuronal excitability and neurotransmission, ultimately contributing to its analgesic properties.

Interaction with the P2X4 Receptor in Neuropathic Pain

In the context of neuropathic pain, DHCB's mechanism appears to involve an interaction with the purinergic P2X4 receptor (P2X4R), an ATP-gated ion channel expressed on microglia.

Studies suggest that DHCB's antagonism of D2R indirectly leads to a downregulation of P2X4R expression in microglia following nerve injury.[5] This is significant because P2X4R activation by ATP contributes to the maintenance of neuropathic pain through the release of pro-inflammatory cytokines like interleukin-1β (IL-1β). By reducing P2X4R expression, DHCB can attenuate this neuroinflammatory response, leading to the alleviation of neuropathic pain. The precise molecular link between D2R antagonism and P2X4R downregulation is an area of ongoing investigation.

Conclusion and Future Directions

This compound represents a compelling lead compound for the development of novel CNS-targeted therapies. Its primary action as a dopamine D2 receptor antagonist provides a non-opioid mechanism for analgesia, with a potentially lower risk of tolerance and addiction. The growing body of evidence for its efficacy in acute, inflammatory, and particularly neuropathic pain models underscores its therapeutic potential.

Future research should focus on several key areas:

-

Comprehensive Pharmacokinetic and Toxicological Profiling: Rigorous evaluation of DHCB's absorption, distribution, metabolism, excretion (ADME), and long-term safety is essential for its translation to clinical use.

-

Elucidation of Broader Receptor Interactions: Quantitative characterization of DHCB's binding and functional activity at serotonin, sigma, and histamine receptors will provide a more complete understanding of its pharmacological profile and potential off-target effects.

-

Investigation of Downstream Signaling Pathways: Further research is needed to fully delineate the intracellular signaling cascades modulated by DHCB, particularly the precise link between D2R antagonism and the regulation of the P2X4R in neuropathic pain.

-

Clinical Trials: Ultimately, well-designed clinical trials are necessary to establish the safety and efficacy of DHCB in human populations for the treatment of various pain conditions and potentially, psychiatric disorders.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. A Natural Product with High Affinity to Sigma and 5-HT7 Receptors as Novel Therapeutic Drug for Negative and Cognitive Symptoms of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A novel analgesic Isolated from a Traditional Chinese Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of this compound in Neuropathic Pain After Spinal Cord Injury Mediated by P2X4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 8. Modulation of Different Phases of Formalin Test by Force Swim Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dopamine Receptor Blockade Attenuates Purinergic P2X4 Receptor-Mediated Prepulse Inhibition Deficits and Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

From Traditional Remedy to Modern Drug Discovery: The Ethnobotanical Journey of Corydalis and the Discovery of Dehydrocorybulbine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

For centuries, the vibrant yellow tubers of Corydalis species have been a cornerstone of Traditional Chinese Medicine (TCM), prized for their potent analgesic properties.[1] This guide delves into the ethnobotanical uses of Corydalis, tracing its path from a traditional pain remedy to the scientific discovery of one of its key active alkaloids, dehydrocorybulbine (DHCB). While the scope of this document centers on the naturally occurring analgesic DHCB, it is important to note a distinction from the broader, user-defined term "dihydropapaverine-derived compounds with biased agonism." This guide will focus on the established scientific findings surrounding this compound and its mechanism of action as a dopamine D2 receptor antagonist. Furthermore, we will explore the concept of biased agonism at the dopamine D2 receptor, a cutting-edge area of pharmacology, providing detailed experimental protocols and conceptual frameworks relevant to modern drug discovery inspired by natural products.

Ethnobotanical Uses of Corydalis

The use of Corydalis, known as "Yan Hu Suo" in TCM, for pain relief dates back over a millennium.[2] Traditional practitioners have utilized this herb to treat a wide array of pain conditions, leveraging its ability to "invigorate the blood" and "move qi" to alleviate stasis and discomfort.

Table 1: Summary of Traditional Ethnobotanical Uses of Corydalis

| Traditional Use Category | Specific Applications | Traditional Preparation and Dosage |

| Analgesic (Pain Relief) | Neuropathic pain, inflammatory pain, menstrual cramps, abdominal pain, chest pain, soft tissue injuries, headaches.[3][4][5][6][7] | The dried rhizome is typically used. Common preparations include decoctions (5-10 grams per day), powders, or tinctures.[6] It is often stir-fried with vinegar to enhance alkaloid extraction and analgesic effects.[8] |

| Anti-inflammatory | General inflammation, inflammatory pain.[1] | Utilized in similar preparations as for analgesia. |

| Sedative | To promote relaxation and sleep.[6] | Often included in formulations for pain that has a sleep-disturbing component. |

| Cardiovascular | To improve blood circulation.[2] | Part of its purported mechanism for pain relief by resolving "blood stasis." |

The analgesic efficacy of Corydalis is attributed to its rich alkaloid content, with over 80 distinct alkaloids having been isolated and identified.[1] Among these, this compound (DHCB) has emerged as a key contributor to its pain-relieving effects.[4][5]

The Discovery of this compound (DHCB) as a Novel Analgesic

The journey from traditional use to modern pharmacological understanding began with systematic screening of traditional Chinese medicines for their analgesic properties. Researchers, inspired by the long-standing use of Corydalis for pain, investigated its chemical constituents to identify the active compounds.